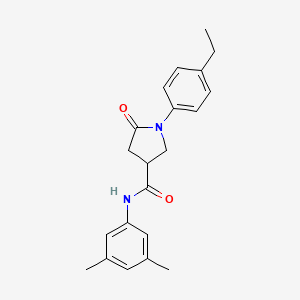
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. It was originally developed as a potential treatment for Parkinson's disease, due to its ability to inhibit the activity of a protein called mixed lineage kinase 3 (MLK3), which is involved in the degeneration of dopaminergic neurons in the brain. Since then, CEP-1347 has been studied for its potential applications in other neurological disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its ability to inhibit the activity of MLK3, a protein kinase that is involved in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation has been implicated in various neurological disorders. By inhibiting the activity of MLK3, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the activation of the JNK pathway and protect neurons from degeneration.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, improve motor function, and reduce oxidative stress and inflammation in the brain. In Alzheimer's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, reduce inflammation, and improve cognitive function. In ALS, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function and survival, reduce inflammation, and protect motor neurons from degeneration.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MLK3, which allows for targeted inhibition of the JNK pathway. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve therapeutic effects.
未来方向
There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurological disorders. One direction is the development of more potent and selective MLK3 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the role of MLK3 and the JNK pathway in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the potential use of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in other contexts, such as stroke and ischemia, should be explored. Overall, the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its mechanism of action has the potential to lead to the development of novel treatments for various neurological disorders.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenylacetic acid with ethylmagnesium bromide to form 3,5-dimethylphenylpropanoic acid. This is then reacted with 4-bromostyrene to form the corresponding ketone, which is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学研究应用
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. It has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, and in ALS, where it has been shown to improve motor function and survival in animal models of the disease.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-5-7-19(8-6-16)23-13-17(12-20(23)24)21(25)22-18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPQXDXNLLIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
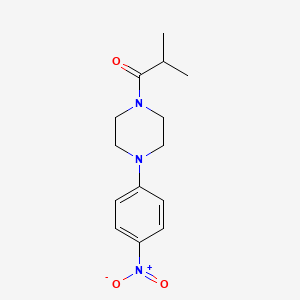
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
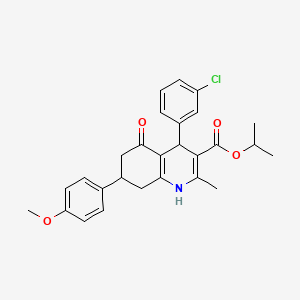
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
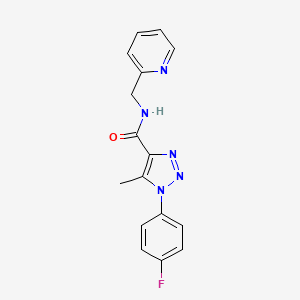
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
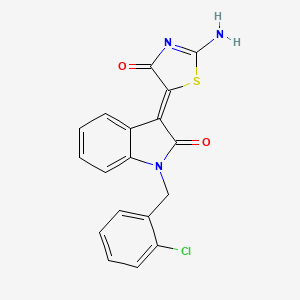
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)